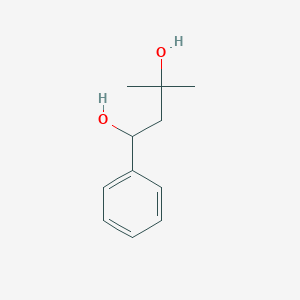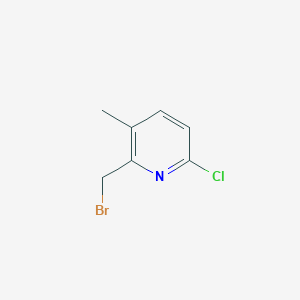![molecular formula C13H10BrN3O B13885459 2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)
2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core
Méthodes De Préparation
The synthesis of 2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired compound . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) and the use of catalysts like acetic acid.
Analyse Des Réactions Chimiques
2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further modified through cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It has been studied for its interactions with biological targets, including enzymes and receptors, which could lead to the discovery of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems.
Comparaison Avec Des Composés Similaires
2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
2-phenyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(4-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one: Contains a chlorine atom instead of bromine, which could affect its chemical properties and interactions with biological targets.
2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one: The presence of a fluorine atom may enhance its stability and bioavailability compared to the bromine-containing compound.
Propriétés
Formule moléculaire |
C13H10BrN3O |
|---|---|
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H10BrN3O/c1-8-6-13(18)17-12(15-8)7-11(16-17)9-2-4-10(14)5-3-9/h2-7,16H,1H3 |
Clé InChI |
LOPRPQCEFSPKLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)






